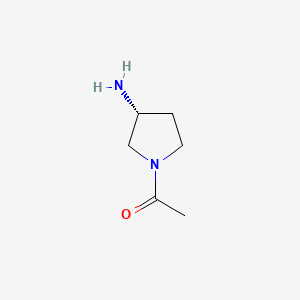
1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone
説明
1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure features a pyrrolidine ring, which is known to influence various biological pathways. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Biological Activity Overview
This compound exhibits several biological activities, primarily in the realms of antiproliferative , antimicrobial , and anti-inflammatory effects. Below are detailed findings from various studies.
Antiproliferative Activity
Recent studies have highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. For instance, derivatives of pyrrolidine compounds have shown significant activity against mutant EGFR/BRAF pathways, which are crucial targets in cancer therapy.
Table 1: Antiproliferative Activity of Pyrrolidine Derivatives
| Compound | Cell Line | GI50 (nM) | IC50 (nM) EGFR Inhibition |
|---|---|---|---|
| 3a | Panc-1 | 29 | 68 |
| 3b | MCF-7 | 35 | 74 |
| 3e | A-549 | 29 | 68 |
The most potent derivative in this study was found to be 3e , which exhibited a GI50 value of 29 nM against pancreatic cancer cell lines and was more effective than the standard drug erlotinib (GI50 = 33 nM) .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study on pyrrole derivatives demonstrated that certain modifications could enhance antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating promising antibacterial potential .
Table 2: Antimicrobial Activity of Pyrrole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | 3.125 | Staphylococcus aureus |
| Triclosan | 10 | Escherichia coli |
Anti-inflammatory Activity
In addition to its antiproliferative and antimicrobial effects, the compound has shown anti-inflammatory properties. Research indicates that pyrrolidine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Inhibition of Key Enzymes : The compound may inhibit critical enzymes involved in cell proliferation and inflammation.
- Modulation of Signaling Pathways : It may affect signaling pathways such as those involving cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
Case Studies
Several case studies have documented the efficacy of pyrrolidine derivatives in vivo. For instance, one study reported that a related compound demonstrated significant efficacy in mouse models of Trypanosoma brucei infection, showcasing its potential as an anti-parasitic agent .
特性
IUPAC Name |
1-[(3R)-3-aminopyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-3-2-6(7)4-8/h6H,2-4,7H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFVAHXVSVHNQR-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693183 | |
| Record name | 1-[(3R)-3-Aminopyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000870-09-6 | |
| Record name | 1-[(3R)-3-Aminopyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














